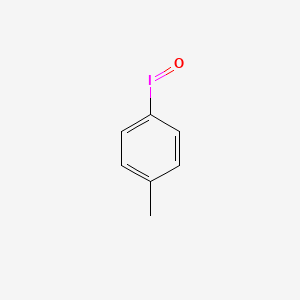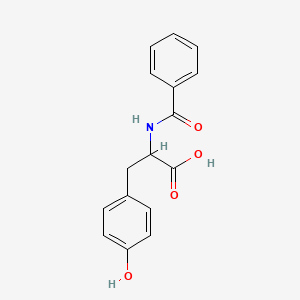
1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene typically involves the introduction of fluorine atoms into an aromatic ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a fluorine atom replaces a leaving group on the aromatic ring. This reaction often requires the use of strong bases and polar aprotic solvents to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can occur under different conditions depending on the nature of the substituent and the desired product.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Strong bases (e.g., sodium hydride, NaH), polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
科学研究应用
1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
- 1,3-Difluoro-2-(4-fluorophenoxy)benzene
- 1,3-Difluoro-5-(trifluoromethyl)benzene
- 2-(4-Fluorophenoxy)-5-(trifluoromethyl)benzene
These compounds share similar structural features but differ in the number and position of fluorine atoms. The unique arrangement of fluorine atoms in this compound can result in distinct chemical properties and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C13H6F6O |
|---|---|
分子量 |
292.18 g/mol |
IUPAC 名称 |
1,3-difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6F6O/c14-8-1-3-9(4-2-8)20-12-10(15)5-7(6-11(12)16)13(17,18)19/h1-6H |
InChI 键 |
OADLXFTVLLUNJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)
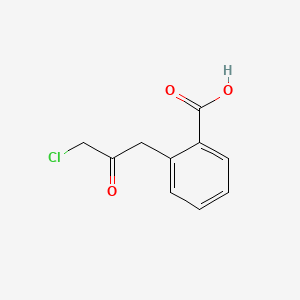
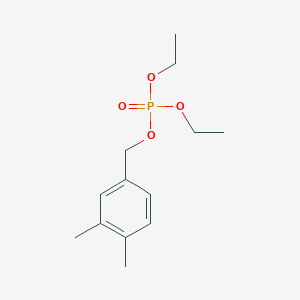
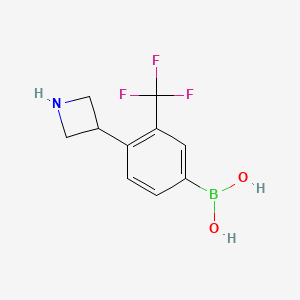
![Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate](/img/structure/B14071857.png)
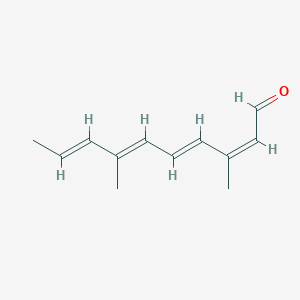
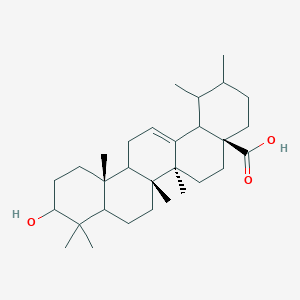
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)


